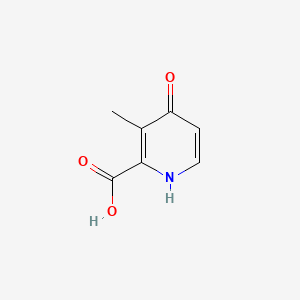
レルカニジピン 5-デスメチル-5-プロピルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lercanidipine 5-Desmethyl-5-Propyl Ester is a derivative of lercanidipine, a dihydropyridine calcium channel blocker. This compound is primarily used in biochemical research, particularly in the study of proteomics . It has a molecular formula of C38H45N3O6 and a molecular weight of 639.78 g/mol .
科学的研究の応用
Lercanidipine 5-Desmethyl-5-Propyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine derivatives.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
作用機序
Target of Action
The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Lercanidipine 5-Desmethyl-5-Propyl Ester is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
生化学分析
Biochemical Properties
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
Lercanidipine 5-Desmethyl-5-Propyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by causing dilation of the coronary and systemic arteries, increasing oxygen delivery to the myocardial tissue, decreasing total peripheral resistance, decreasing systemic blood pressure, and decreasing afterload . It also has nephroprotective properties, reducing tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria .
Molecular Mechanism
The molecular mechanism of action of Lercanidipine 5-Desmethyl-5-Propyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, it inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Metabolic Pathways
Lercanidipine 5-Desmethyl-5-Propyl Ester is involved in metabolic pathways that involve the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes
準備方法
The synthesis of Lercanidipine 5-Desmethyl-5-Propyl Ester involves several steps, starting from the basic structure of lercanidipine. The synthetic route typically includes the esterification of the carboxylic acid group with a propyl group. The reaction conditions often involve the use of a strong acid catalyst and an alcohol solvent . Industrial production methods are similar but scaled up to accommodate larger quantities. These methods ensure high purity and yield of the final product .
化学反応の分析
Lercanidipine 5-Desmethyl-5-Propyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the ester group.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
類似化合物との比較
Lercanidipine 5-Desmethyl-5-Propyl Ester can be compared with other similar compounds such as:
Lercanidipine: The parent compound, which is also a dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Lercanidipine 5-Desmethyl-5-Propyl Ester is unique due to its specific ester group, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
特性
CAS番号 |
1797124-83-4 |
|---|---|
分子式 |
C38H45N3O6 |
分子量 |
639.793 |
IUPAC名 |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChIキー |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
同義語 |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


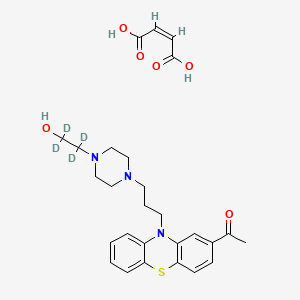
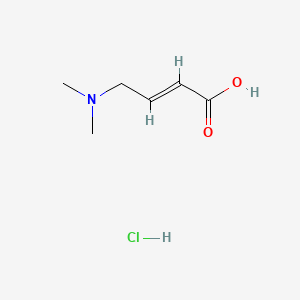
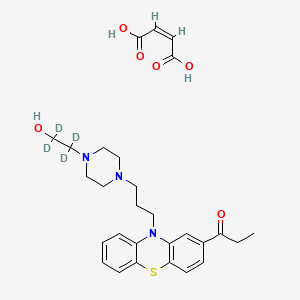

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)


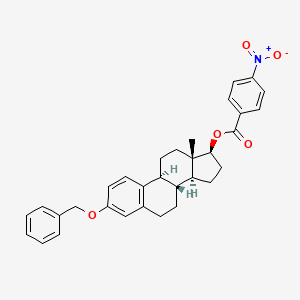
![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
